5-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
5-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE is a complex organic compound with a molecular formula of C18H19BrN2O3 . This compound is characterized by the presence of a furan ring, a tetrahydroquinoline moiety, and a bromine atom. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Furan Ring Formation: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Amide Bond Formation: The final step involves the coupling of the furan ring with the tetrahydroquinoline moiety through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), Sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), Thiols (R-SH)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions may result in azides or thiols.
Scientific Research Applications
5-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-BROMO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share the bromine and furan moieties and have been studied for their anticancer and VEGFR-2 inhibitory effects.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives: These compounds also contain a furan ring and have shown significant antimicrobial activity.
Uniqueness
Its tetrahydroquinoline moiety, in particular, distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C18H19BrN2O3 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
5-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11(2)18(23)21-9-3-4-12-10-13(5-6-14(12)21)20-17(22)15-7-8-16(19)24-15/h5-8,10-11H,3-4,9H2,1-2H3,(H,20,22) |
InChI Key |
OMECQZDGKKGDPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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